![molecular formula C17H20N6O2S B2636500 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide CAS No. 2309597-64-4](/img/structure/B2636500.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide
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Overview
Description
The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, has been studied .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been performed using X-ray crystallography . The differences in thermal stabilities were further investigated by determining the lowest bond dissociation energies (BDE) where a positive correlation between the stability of the molecules and the lowest BDE values is observed .Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed using IR spectrum, 1H NMR spectrum, and 13C NMR spectrum . The structure–activity relationship of triazolo [4,3- a ]pyrazine derivatives was preliminarily analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques . The synthesized bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .Scientific Research Applications
Anticancer Activity
This compound has shown promise as an anticancer agent. Specifically, the derivative “9a” exhibited significant activity against various human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer. Its broad-spectrum effectiveness makes it a potential lead for further investigation .
Antimicrobial Activity
The same compound also demonstrated potent antimicrobial properties, particularly against Pseudomonas aeruginosa. Compounds “10a” and “16” were even more active than ampicillin against this bacterium, while compounds “9a,” “9b,” “10b,” “13,” and “14” showed comparable efficacy. Notably, compound “9a” exhibited dual activity as both an anticancer and antimicrobial agent .
Other Biological Applications
Heterobicyclic nitrogen systems containing 1,2,4-triazines have been explored for various biological activities. For instance, fused 1,2,4-triazines have been associated with anti-epileptic, anti-tumor, and antidepressant properties. These findings highlight the compound’s potential in diverse therapeutic contexts .
Energetic Materials
Interestingly, some derivatives of this compound exhibit good thermal stability and insensitivity, making them suitable candidates for use as energetic materials .
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,3-b]pyridazine core have been reported to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes that inhibit the growth of the bacteria
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their death
Result of Action
Similar compounds have shown antibacterial activities, suggesting that this compound may also have the potential to inhibit the growth of bacteria .
Safety and Hazards
The safety and hazards of similar compounds have been evaluated. Compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance . All of the energetic salts are insensitive to both impact and friction stimuli, with impact sensitivity over 15 J and friction sensitivity up to 360 N (except 2) .
Future Directions
The future directions of research on similar compounds involve the design of next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo has been proposed .
properties
IUPAC Name |
N-methyl-2-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-21(26(24,25)10-9-14-5-3-2-4-6-14)15-11-22(12-15)17-8-7-16-19-18-13-23(16)20-17/h2-8,13,15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTJOWLMBJPRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide |
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